1-[(1H-1,2,4-Triazol-1-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol
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Overview
Description
1-[(1H-1,2,4-Triazol-1-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1H-1,2,4-Triazol-1-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the reaction of 1,2,3,4-tetrahydronaphthalen-1-ol with 1H-1,2,4-triazole in the presence of a suitable catalyst. . This reaction is highly efficient and provides good yields under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and scalability. The use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[(1H-1,2,4-Triazol-1-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[(1H-1,2,4-Triazol-1-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(1H-1,2,4-Triazol-1-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes such as histone deacetylases (HDACs) or protein kinases, leading to the modulation of cellular processes like proliferation and apoptosis . The triazole ring is crucial for binding to these targets and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(1H-1,2,3-Triazol-4-yl)methyl derivatives: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
1-(Benzyl)-1H-1,2,3-triazol-4-yl derivatives: These compounds are also used in medicinal chemistry and catalysis.
Uniqueness
1-[(1H-1,2,4-Triazol-1-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific combination of the triazole ring and the tetrahydronaphthalene moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
88965-99-5 |
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Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
1-(1,2,4-triazol-1-ylmethyl)-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C13H15N3O/c17-13(8-16-10-14-9-15-16)7-3-5-11-4-1-2-6-12(11)13/h1-2,4,6,9-10,17H,3,5,7-8H2 |
InChI Key |
LGFRKCARGNAADY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1)(CN3C=NC=N3)O |
Origin of Product |
United States |
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